

thermal decomposition pathway of tetrazene explosive

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrazene explosive*

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An in-depth technical guide on the thermal decomposition of **tetrazene explosive** is provided for researchers, scientists, and drug development professionals. This document outlines the core decomposition pathways, summarizes key quantitative data, details experimental protocols from cited research, and provides a visual representation of the decomposition process.

Introduction to Tetrazene

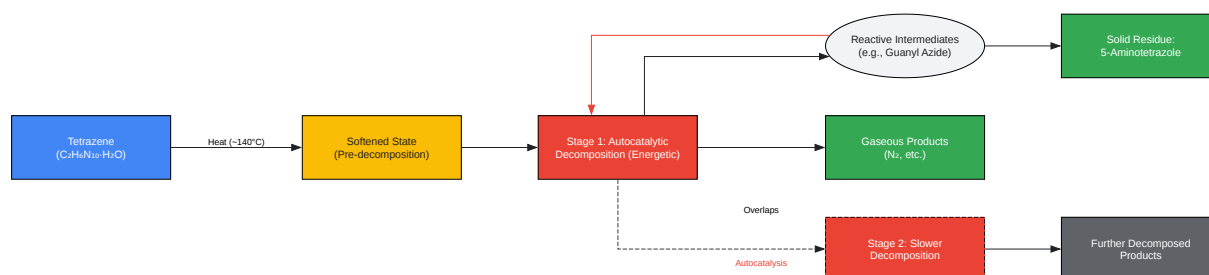
Tetrazene (1-(5-tetrazolyl)-3-guanyl tetrazene hydrate) is a primary explosive used to sensitize priming compositions in detonators and ammunition.[1][2] Its effectiveness is linked to its thermal instability and low ignition temperature.[1] Understanding the thermal decomposition pathway of tetrazene is critical for predicting its stability, performance, and safety during storage and handling. The decomposition is a complex, exothermic, and autocatalytic process that proceeds through multiple stages.[1][2][3]

Thermal Decomposition Pathway

The thermal decomposition of tetrazene is a complex process that initiates at temperatures around 90°C and becomes rapid near its ignition temperature of approximately 140°C.[2][3] The overall pathway is characterized by an initial softening of the material, followed by a multi-stage exothermic reaction.[3] The process is autocatalytic, meaning a product of the decomposition acts as a catalyst, accelerating the reaction over time.[1][3]

The primary solid decomposition product identified at lower temperatures (90°C) is 5-aminotetrazole.[1][4] Spectroscopic evidence suggests this product forms from rearrangements and fragmentation of both the tetrazole ring and the guanyl side chain, with a proposed guanyl azide intermediate.[1][4] The initial, most energetic phase of the decomposition follows a bimolecular rate law and involves the interaction between the reactant and a reactive intermediate.[3] This is followed by a second, slower decomposition stage that may involve the further breakdown of initial products.[3]

Below is a diagram illustrating the proposed thermal decomposition pathway of tetrazene.



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Caption: Proposed thermal decomposition pathway of **tetrazene explosive**.

Quantitative Decomposition Data

The thermal decomposition of tetrazene has been characterized by various kinetic and thermodynamic parameters obtained through thermal analysis techniques.

Parameter	Value	Conditions / Method	Reference
Ignition Temperature	~140 °C (413 K)	DSC/TGA	[3]
Exothermic Decomposition Onset	128 °C	Differential Thermal Analysis (DTA)	[5]
Detonation Temperature	137 °C	Differential Thermal Analysis (DTA)	[5]
Activation Energy (Ea)	185 kJ/mol	Isothermal DSC (385 K to 400 K)	[3]
Net Heat Output (Stage 1)	398 ± 36 J/g	DSC	[3]
Mass Loss (Stage 1)	~14%	TGA	[3]
Pre-exponential Factor (log ₁₀ A)	24.42 s ⁻¹	Isothermal DSC	[3]
Rate Law (Stage 1)	Autocatalytic, Bimolecular	Kinetic Analysis	[3]

Experimental Protocols

The characterization of tetrazene's thermal decomposition relies on several key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the thermal transitions of tetrazene as a function of temperature.

- Objective: To determine the ignition temperature, heat of decomposition, and kinetic parameters.[3]
- Methodology:

- Non-isothermal DSC: Samples are heated at a constant rate in uncrimped aluminum pans under a slow stream of oxygen-free nitrogen (flow rate typically 15-20 mL/min).[3] This method helps identify the onset temperature of exothermic decomposition.[3][5]
- Isothermal DSC: Samples are held at a constant temperature (e.g., between 387 K and 398 K) to study the reaction kinetics over time.[3] The extent of the reaction is determined by integrating the heat flow curve. The data is then used to determine the activation energy and pre-exponential factor by applying an Arrhenius rate dependency analysis.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on decomposition and volatilization.

- Objective: To quantify the mass loss during decomposition stages.[3]
- Methodology:
 - Isothermal TGA: A sample of tetrazene is held at a constant temperature (e.g., 399 K) in a sample pan under a slow stream of inert gas like nitrogen.[3] The mass of the sample is recorded over time. This technique revealed an initial mass loss of approximately 14% during the first stage of decomposition.[3]

Spectroscopic Analysis (IR and UV)

Infrared (IR) and ultraviolet (UV) spectroscopy are employed to monitor the chemical changes during decomposition by identifying the disappearance of the reactant and the formation of products.

- Objective: To identify solid decomposition products and monitor the reaction rate at lower temperatures.[1]
- Methodology:
 - A sample of tetrazene is heated in an oven at a constant temperature (e.g., 90°C).[1]
 - At various time intervals, the sample is analyzed using IR and UV spectroscopy.[1]

- The rate of formation of the major product, 5-aminotetrazole, is determined by creating a calibration graph of UV absorbance against the concentration of a known standard.[1] This method confirmed that at 90°C, tetrazene is almost completely converted to 5-aminotetrazole after approximately six days.[1]

Hot-Stage Microscopy

This technique is used to visually observe the physical changes in a material as it is heated.

- Objective: To observe the physical state of tetrazene prior to and during decomposition.[3]
- Methodology: A small sample of tetrazene is placed on a microscope stage equipped with a heating element. The sample is heated while being observed under magnification. This method confirmed that tetrazene softens before it undergoes exothermic decomposition, rather than melting at a distinct temperature.[3]

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- To cite this document: BenchChem. [thermal decomposition pathway of tetrazene explosive]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229821#thermal-decomposition-pathway-of-tetrazene-explosive]

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